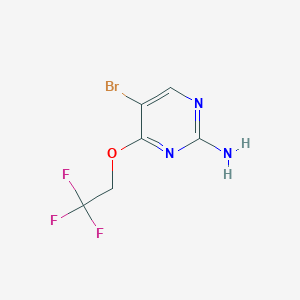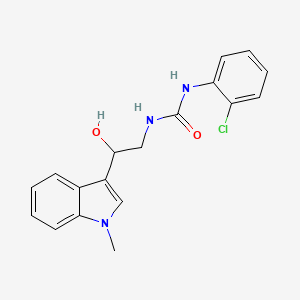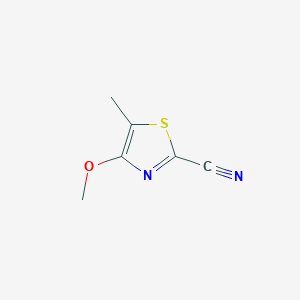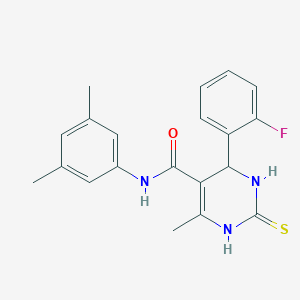
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Its chemical structure is shown below:
Wirkmechanismus
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a selective inhibitor of cyclin-dependent kinases (CDKs), a family of proteins that play a critical role in regulating cell cycle progression and cell division. By inhibiting CDKs, N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide blocks the proliferation of cancer cells and induces apoptosis (programmed cell death).
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the production of inflammatory cytokines and to have immunomodulatory effects. It has also been shown to enhance the efficacy of other anti-cancer agents, such as bortezomib and lenalidomide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide for lab experiments is its selectivity for CDKs, which allows for more precise targeting of cancer cells. However, its potency and specificity may also limit its use in certain contexts, as it may have off-target effects or be less effective against cancers that do not rely heavily on CDKs for proliferation.
Zukünftige Richtungen
There are several areas of future research that could further elucidate the potential therapeutic applications of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide. These include:
- Investigating its efficacy against other types of cancer, such as solid tumors
- Exploring its potential use in combination with other anti-cancer agents
- Studying its immunomodulatory effects in more detail
- Developing more selective and potent CDK inhibitors based on the structure of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-methylsulfonylpyrrolidine-1-carboxylic acid to form the intermediate N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxylic acid. This intermediate is then converted to the final product N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide through a series of chemical reactions, including the addition of a carbamate group and the removal of the methylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has been shown to have potent anti-cancer activity in preclinical studies, particularly against hematological malignancies such as multiple myeloma, chronic lymphocytic leukemia, and acute lymphoblastic leukemia. It has also demonstrated promising results in clinical trials for these indications.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)12-6-7-16(9-12)13(17)15-8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXFAPEZGBCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2903749.png)
![2-Hydrazinyl-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2903750.png)
![5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903752.png)
![8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2903755.png)



![Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2903759.png)
![3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2903761.png)
![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2903762.png)
![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903767.png)

![4-(4-Methylsulfanylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903769.png)
